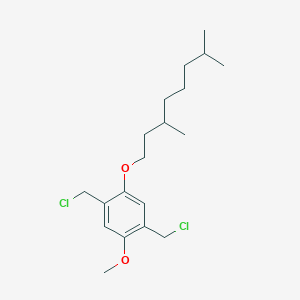
3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one, also known as HPP-4382, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It also activates certain signaling pathways that promote cell survival and growth.
Efectos Bioquímicos Y Fisiológicos
3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. It has also been found to promote cell survival and growth, which can be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. It is also stable and can be stored for long periods without losing its properties. However, one limitation of 3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one. One direction is to further investigate its anti-cancer properties and its potential as a treatment for various types of cancer. Another direction is to study its effects on neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to understand its mechanism of action and to design experiments to study its effects in greater detail.
Conclusion
In conclusion, 3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties and has been studied as a potential treatment for various diseases. While its mechanism of action is not fully understood, it has several advantages for lab experiments and has several future directions for study.
Métodos De Síntesis
3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis method involves the use of various reagents, including hexadecanal, pyrrole, and acetic anhydride, among others. The process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one has been the subject of several scientific studies due to its potential therapeutic properties. Research has shown that 3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one has anti-inflammatory, antioxidant, and anti-cancer properties. It has been studied as a potential treatment for various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
Número CAS |
186379-53-3 |
|---|---|
Nombre del producto |
3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one |
Fórmula molecular |
C24H43NO3 |
Peso molecular |
393.6 g/mol |
Nombre IUPAC |
3-acetyl-1-hexadecyl-5-hydroxy-4,5-dimethylpyrrol-2-one |
InChI |
InChI=1S/C24H43NO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-23(27)22(21(3)26)20(2)24(25,4)28/h28H,5-19H2,1-4H3 |
Clave InChI |
VUTSERMDEOYQOC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
SMILES canónico |
CCCCCCCCCCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
Sinónimos |
3-acetyl-1-hexadecyl-5-hydroxy-4,5-dimethyl-pyrrol-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



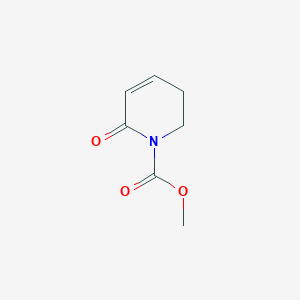
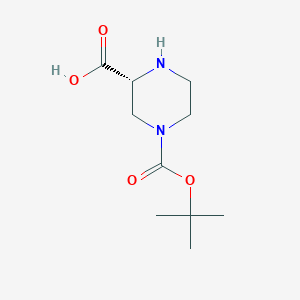
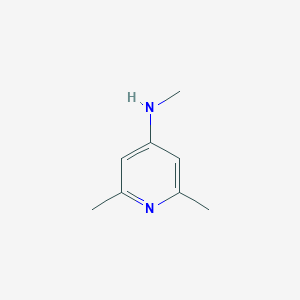


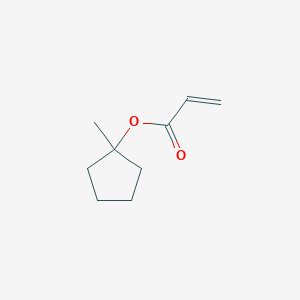
![2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile](/img/structure/B62373.png)
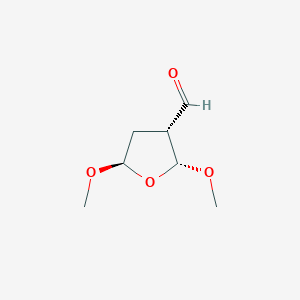
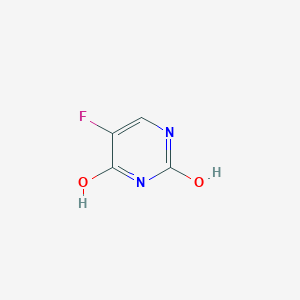
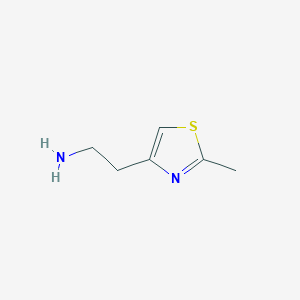
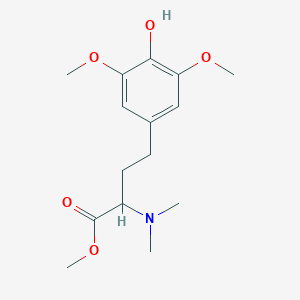

![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
